molecular formula C9H11ClN2O2 B2420694 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 694499-08-6

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide

Cat. No.: B2420694
CAS No.: 694499-08-6
M. Wt: 214.65
InChI Key: ZFKFJPJWUJCZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-methoxyethyl)pyridine-2-carboxamide (CAS 694499-08-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol, this chloro- and methoxy-functionalized pyridine carboxamide is characterized by a purity of 95% . Compounds based on the pyridine-2-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery, particularly as building blocks for more complex molecules . The structure of this compound, which features both an electrophilic chloro group and a polar methoxyethyl side chain, makes it a valuable intermediate for synthesizing novel compounds for biochemical screening and as a precursor in pharmaceutical research. Its properties suggest potential applications in the development of kinase inhibitors and other small-molecule therapeutic candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFJPJWUJCZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API):
4-Chloro-N-(2-methoxyethyl)pyridine-2-carboxamide serves as an intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the development of drugs targeting various medical conditions, including anti-inflammatory and anti-cancer therapies.

Case Study: Anti-inflammatory Activity
Recent studies have demonstrated the compound's potential in reducing inflammation. For instance, derivatives of pyrimidine compounds similar to this compound showed significant inhibition of COX-2 activity, a key enzyme involved in inflammatory responses, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 Value (μmol)Activity
This compoundTBDAnti-inflammatory
Celecoxib0.04 ± 0.01Standard

Agrochemical Applications

Herbicide and Fungicide:
In agriculture, this compound has been explored as an effective herbicide and fungicide. Its ability to inhibit specific biochemical pathways in plants makes it suitable for controlling a wide range of weeds and plant diseases.

Case Study: Efficacy Against Weeds
Field trials have shown that formulations containing this compound effectively reduce weed populations while exhibiting low toxicity to crops. This dual action enhances crop yield and sustainability in agricultural practices.

Industrial Applications

Catalyst in Polymer Production:
The compound is used as a catalyst in the production of polyethylene terephthalate (PET), which is widely utilized in packaging materials. Its role in accelerating polymerization reactions helps improve production efficiency and product quality.

Adhesives and Sealants:
In the adhesive industry, this compound acts as a curing agent, enhancing the bonding strength and reducing curing time for various adhesive formulations.

Chemical Reagent

As a chemical reagent, this compound is employed in various organic synthesis applications, including the preparation of complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide, with the CAS number 694499-08-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the chloro group and the methoxyethyl substituent contributes to its unique pharmacological profile.

Structure

  • Chemical Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 215.64 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyridine derivatives demonstrated that modifications in the structure could enhance activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in microbial resistance pathways. This interaction may lead to inhibition of bacterial growth or disruption of cellular processes.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several pyridine derivatives against resistant bacterial strains. The results indicated that derivatives with similar structural features as this compound exhibited enhanced antibacterial activity, particularly in inhibiting biofilm formation .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolism likely occurring via hepatic pathways.

Table 1: Biological Activity Summary of Pyridine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialAcinetobacter baumannii, Pseudomonas aeruginosa
Similar Pyridine DerivativeAnticancerMCF-7 Breast Cancer Cells
Another Pyridine CompoundAntifungalCandida albicans

Q & A

Q. What strategies validate the compound’s biological activity when initial assays show inconsistent results?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM).
  • Counter-Screening : Use unrelated targets to rule out non-specific effects.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests.
    Reference agrochemical studies on chlorinated carboxamides for assay design .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionReference
SolventAcetonitrile or DMF
Temperature50–60°C
CatalystTriethylamine
PurificationSilica gel (CHCl3_3/acetone)

Q. Table 2: Spectral Peaks for Structural Confirmation

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
2-Methoxyethyl3.3 (OCH2_2), 3.5 (NCH2_2)58.2 (OCH3_3)
Pyridine Ring7.8–8.5 (aromatic H)120–150 (aromatic C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.